molecular formula C13H14FN5O4 B10827842 Polvitolimod CAS No. 2389988-81-0

Polvitolimod

Cat. No.: B10827842
CAS No.: 2389988-81-0
M. Wt: 323.28 g/mol
InChI Key: NPRYCHLHHVWLQZ-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of polvitolimod involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Polvitolimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Polvitolimod has several scientific research applications, including:

Mechanism of Action

Polvitolimod exerts its effects by acting as a prodrug that is converted into its active form, which then activates toll-like receptor 7. This activation triggers a cascade of signaling events that lead to the production of type I interferons and other cytokines, enhancing the immune response against cancer cells and infectious agents .

Comparison with Similar Compounds

Polvitolimod is unique among toll-like receptor 7 agonists due to its specific chemical structure and prodrug nature. Similar compounds include:

    Imiquimod: Another toll-like receptor 7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.

This compound’s uniqueness lies in its specific activation profile and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

CAS No.

2389988-81-0

Molecular Formula

C13H14FN5O4

Molecular Weight

323.28 g/mol

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

InChI

InChI=1S/C13H14FN5O4/c1-2-3-18-6-4-16-12(15)17-10(6)19(13(18)22)11-9(21)8(14)7(5-20)23-11/h1,4,7-9,11,20-21H,3,5H2,(H2,15,16,17)/t7-,8-,9-,11-/m1/s1

InChI Key

NPRYCHLHHVWLQZ-TURQNECASA-N

Isomeric SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N

Canonical SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.